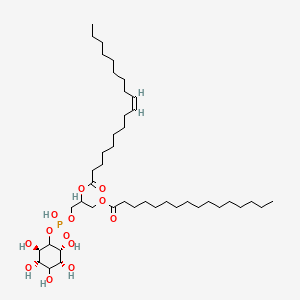
2-Methoxy-6Z-hexadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6Z-hexadecenoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Identification in Marine Sponges
2-Methoxy-6Z-hexadecenoic acid was identified in the phospholipids of the Caribbean sponge Spheciospongia cuspidifera. This novel acid was mainly associated with phosphatidylethanolamine, a significant finding in the study of marine sponge biochemistry (Carballeira & Sepúlveda, 2006).
Antimicrobial Properties
A study reported the total synthesis of 2-Methoxy-6Z-hexadecenoic acid and tested its antimicrobial properties. It was found to be effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus faecalis, indicating potential for medical applications (Carballeira et al., 1998).
Antibacterial Activity Against Clinical Isolates
Further research into the antibacterial activity of 2-Methoxy-6Z-hexadecenoic acid showed effectiveness against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests its potential as a viable candidate against certain bacterial strains (Carballeira et al., 2017).
Impact on Myocardial Imaging
Hexadecenoic acid, of which 2-Methoxy-6Z-hexadecenoic acid is a variant, has been used in myocardial imaging. Studies have explored its use in estimating regional myocardial perfusion and distinguishing between viable ischemic tissue and infarcted tissue (Poe et al., 1977).
Eigenschaften
Produktname |
2-Methoxy-6Z-hexadecenoic acid |
|---|---|
Molekularformel |
C17H32O3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(Z)-2-methoxyhexadec-6-enoic acid |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h11-12,16H,3-10,13-15H2,1-2H3,(H,18,19)/b12-11- |
InChI-Schlüssel |
KGJRSNOTKLROQM-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\CCCC(C(=O)O)OC |
SMILES |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
Kanonische SMILES |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)


![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235392.png)




